Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate
Overview
Description
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.294 Da and is typically found in a powder form . The compound is also known as tert-butyl N-{3-oxo-2-[(pyridin-3-yl)methyl]propyl}carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18)
. This provides a detailed description of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 250.294 Da .Scientific Research Applications
Synthesis and Scale-Up in Pharmaceutical Production
A study by Li et al. (2012) outlines a practical synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis is notable for its efficiency and scalability, a key factor in pharmaceutical production (Li et al., 2012).
Catalytic and Photoredox Applications
In a 2022 study, Wang et al. reported the use of a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed amination. This technique is used to assemble 3-aminochromones under mild conditions, expanding the applications of photocatalysis (Wang et al., 2022).
In Molecular Structure Studies
Weber et al. (1995) explored the molecular structure of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate. The study provided insights into the absolute configurations of atoms in the lactam ring, which is essential for understanding molecular interactions and properties (Weber et al., 1995).
Applications in Organic Synthesis
Scott (2006) demonstrated the use of tert-butyl (2-chloropyridin-3-yl)carbamate in organic synthesis, specifically in the one-pot synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This exemplifies the compound's role as an intermediary in the synthesis of complex organic molecules (Scott, 2006).
Chemical Interaction Studies
A study by Baillargeon et al. (2014) on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a similar compound, sheds light on hydrogen bonding and molecular orientation in chemical structures. This research is crucial for understanding molecular interactions and designing targeted chemical reactions (Baillargeon et al., 2014).
Applications in Dye-Sensitized Solar Cells
Research by Bagheri et al. (2015) investigated the use of pyridine derivatives in bromide/tribromide electrolytes for dye-sensitized solar cells (DSSCs). The study highlights the potential of using these compounds to improve the performance of DSSCs, a crucial aspect of solar energy technology (Bagheri et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
It is known that the compound can undergo reactions to form other biologically active compounds .
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s polar structure suggests that it may be soluble in polar solvents .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate. For instance, the compound’s solubility can be affected by the polarity of the environment . .
Properties
IUPAC Name |
tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYQYHSIULYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652399 | |
Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-81-8 | |
Record name | Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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